TC-G-1008

Descripción general

Descripción

TC-G-1008 es un agonista de molécula pequeña que se dirige selectivamente al receptor acoplado a proteína G 39 (GPR39). Este compuesto ha sido ampliamente estudiado por su papel en diversos procesos biológicos, particularmente en el contexto de trastornos neurológicos y metabólicos .

Aplicaciones Científicas De Investigación

TC-G-1008 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Estudios Neurológicos: Se utiliza para estudiar el papel de GPR39 en trastornos neurológicos como la epilepsia y las convulsiones

Investigación Metabólica: Se investiga por sus efectos en los procesos metabólicos, incluida la biogénesis mitocondrial y el estrés antioxidante.

Estudios Farmacológicos: This compound se utiliza como un compuesto de herramienta para explorar los efectos farmacológicos de la activación de GPR39 en varios sistemas biológicos

Mecanismo De Acción

TC-G-1008 ejerce sus efectos activando selectivamente el receptor GPR39. Esta activación conduce a una cascada de eventos de señalización intracelular, incluida la activación de la proteína de unión al elemento de respuesta al AMP cíclico (CREB) y otras vías descendentes. Estos eventos de señalización dan como resultado varios efectos biológicos, como la modulación de la actividad neuronal y la mejora de la función mitocondrial .

Análisis Bioquímico

Biochemical Properties

TC-G-1008 plays a crucial role in biochemical reactions by acting as an agonist of the GPR39 receptor. This receptor is involved in various physiological processes, including zinc homeostasis, cell proliferation, and apoptosis. This compound interacts with the GPR39 receptor by binding to its active site, leading to the activation of downstream signaling pathways. The compound has been shown to selectively activate the cyclic AMP response element-binding protein (CREB) in the hippocampus, which is a key transcription factor involved in neuronal plasticity and survival . Additionally, this compound has been reported to promote mitochondrial biogenesis and improve antioxidative capability through the CREB/PGC-1α signaling pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to promote mitochondrial biogenesis and enhance antioxidative stress responses, which are critical for maintaining cellular homeostasis and preventing oxidative damage . The compound also influences cell signaling pathways by activating CREB, which in turn regulates the expression of genes involved in cell survival and neuroprotection . Furthermore, this compound has been observed to reduce neuroinflammation and improve neurobehavioral deficits in animal models of intracerebral hemorrhage .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of the GPR39 receptor. Upon binding to GPR39, this compound triggers a cascade of intracellular signaling events, including the activation of CREB and the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This leads to increased mitochondrial biogenesis and enhanced antioxidative responses . Additionally, this compound has been shown to modulate the expression of various genes involved in oxidative stress and inflammation, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound has been shown to have a time-dependent effect on the expression of GPR39 and related signaling molecules. For instance, the expression of endogenous GPR39 gradually increases in a time-dependent manner in peri-hematoma tissues, peaking between 24 and 72 hours after intracerebral hemorrhage . Treatment with this compound significantly attenuates brain edema, hematoma size, neuronal degeneration, and neuronal death over this period . These findings suggest that this compound has a sustained and progressive impact on cellular function and neuroprotection.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and zebrafish larvae, this compound has been shown to decrease the seizure threshold in the maximal electroshock seizure threshold test, while increasing the seizure threshold in the 6-Hz induced seizure threshold test . The compound also facilitates the development of epileptogenesis in a chronic pentylenetetrazole-induced kindling model of epilepsy in mice . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize adverse effects and maximize efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to mitochondrial biogenesis and antioxidative stress responses. The compound activates the CREB/PGC-1α signaling pathway, leading to the upregulation of mitochondrial biogenesis-related molecules such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM) . Additionally, this compound enhances the expression of antioxidative stress markers, including nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and superoxide dismutase (SOD) . These metabolic effects contribute to the overall neuroprotective properties of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with various transporters and binding proteins. For example, intranasal administration of this compound has been shown to reduce the percent infarcted area and improve short-term and long-term neurological deficits in a neonatal rat model of hypoxic-ischemic encephalopathy . The compound’s ability to cross the blood-brain barrier and reach target tissues is critical for its therapeutic efficacy. Additionally, this compound treatment significantly increases the expression of SIRT1, PGC-1α, and Nrf2, which are key regulators of cellular metabolism and stress responses .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, GPR39, which is located on the plasma membrane. Upon activation, this compound triggers intracellular signaling pathways that lead to the translocation of various signaling molecules to specific subcellular compartments. For instance, the activation of the CREB/PGC-1α pathway by this compound results in the upregulation of mitochondrial biogenesis-related molecules and the enhancement of antioxidative stress responses in mitochondria . This subcellular localization is essential for the compound’s neuroprotective effects and its ability to modulate cellular metabolism.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de TC-G-1008 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la reacción de materiales de partida específicos bajo condiciones controladas para formar la estructura central de this compound.

Funcionalización: La estructura central se funcionaliza luego a través de diversas reacciones químicas, que incluyen halogenación, alquilación y aminación.

Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza y rendimiento.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas de síntesis similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Las consideraciones clave incluyen la selección de solventes, catalizadores y condiciones de reacción para maximizar el rendimiento y minimizar los residuos .

Análisis De Reacciones Químicas

Tipos de Reacciones

TC-G-1008 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halógenos, nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

Compuestos Similares

GPR39-C3: Otro agonista potente y de administración oral de GPR39 con efectos biológicos similares.

Compuesto 22: Un compuesto estructuralmente relacionado con propiedades farmacológicas similares.

Unicidad

TC-G-1008 es único en su alta selectividad y potencia para el receptor GPR39. Ha sido ampliamente caracterizado en varios sistemas biológicos, lo que lo convierte en una herramienta valiosa para estudiar el papel de GPR39 en la salud y la enfermedad .

Propiedades

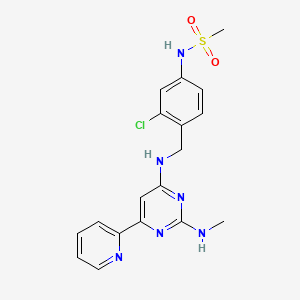

IUPAC Name |

N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSZMILOMUPIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

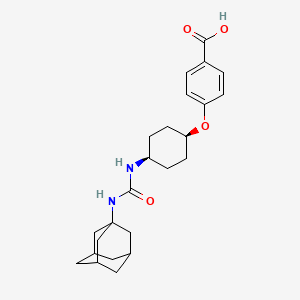

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

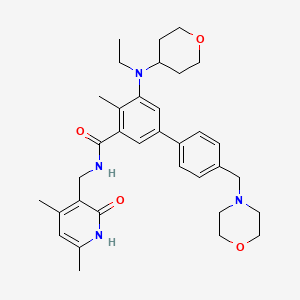

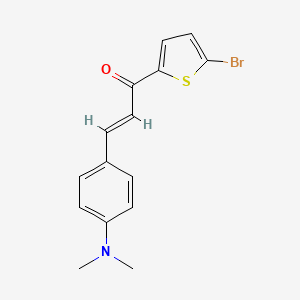

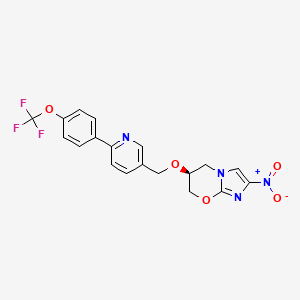

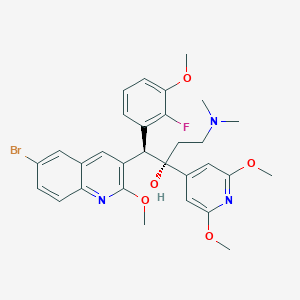

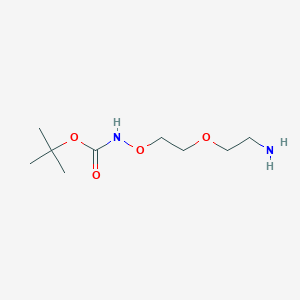

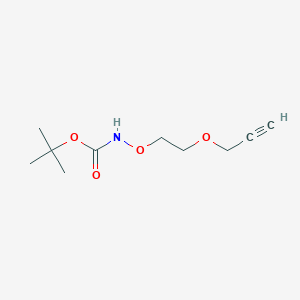

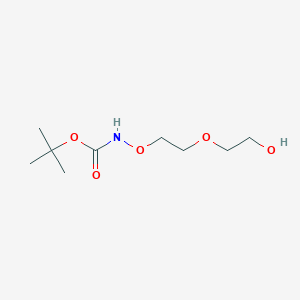

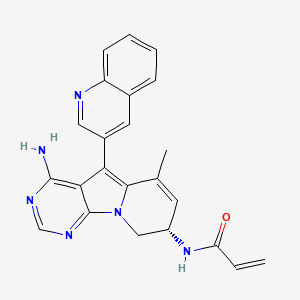

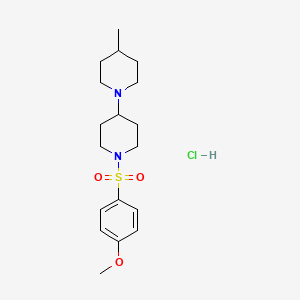

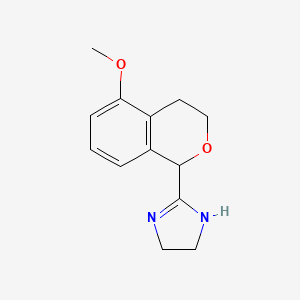

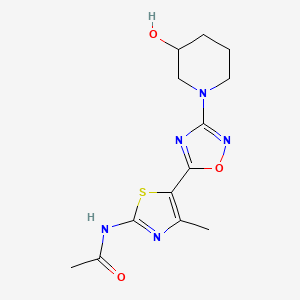

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)